Diethyl (4-propanoylphenyl)propanedioate

Description

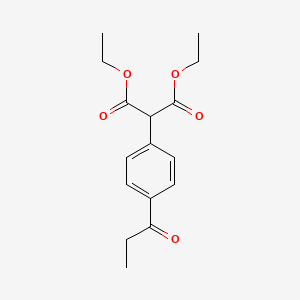

Diethyl (4-propanoylphenyl)propanedioate is a malonate-derived ester featuring a central propanedioate core substituted with a 4-propanoylphenyl group. Its structure comprises two ethyl ester groups attached to the propanedioate moiety and a phenyl ring with a propanoyl (-COCH₂CH₃) substituent at the para position (Figure 1). This compound is synthesized via nucleophilic substitution or condensation reactions, often involving malonyl chloride derivatives and phenolic precursors under basic conditions .

Properties

CAS No. |

652159-98-3 |

|---|---|

Molecular Formula |

C16H20O5 |

Molecular Weight |

292.33 g/mol |

IUPAC Name |

diethyl 2-(4-propanoylphenyl)propanedioate |

InChI |

InChI=1S/C16H20O5/c1-4-13(17)11-7-9-12(10-8-11)14(15(18)20-5-2)16(19)21-6-3/h7-10,14H,4-6H2,1-3H3 |

InChI Key |

FVVAQVVCMRRQHN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)C(C(=O)OCC)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (4-propanoylphenyl)propanedioate typically involves the esterification of propanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through a dehydration mechanism, forming the ester bond. Another method involves the alkylation of enolate ions derived from diethyl propanedioate with 4-propanoylphenyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-propanoylphenyl)propanedioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions

Major Products Formed

The major products formed from these reactions include substituted esters, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl (4-propanoylphenyl)propanedioate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl (4-propanoylphenyl)propanedioate involves its reactivity as an ester. The compound can undergo hydrolysis to release propanedioic acid and ethanol. The phenyl group can participate in electrophilic aromatic substitution reactions, while the propanoyl group can undergo nucleophilic addition reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between Diethyl (4-propanoylphenyl)propanedioate and analogous malonate esters:

Table 1: Comparative Analysis of this compound and Related Compounds

Structural and Functional Insights:

Substituent Effects on Polarity: The 4-propanoylphenyl group introduces moderate polarity due to its ketone functionality, resulting in a lower logP (~3.5) compared to the bromophenyl analog (logP 4.02) . The bromine atom in the latter enhances lipophilicity, making it suitable for hydrophobic interactions in material science applications.

Biological Activity: The indole-sulfonyl hybrid analog demonstrates explicit antihypertensive activity via renin inhibition, achieving a docking score of -9.2 kcal/mol in silico studies . In contrast, the 4-propanoylphenyl derivative’s biological profile remains underexplored but may share similar binding motifs due to its polar aromatic scaffold.

Synthetic Accessibility: this compound and its bromophenyl counterpart are synthesized in moderate yields (~69%) via esterification and recrystallization from ethanol . The indole-based derivative requires more complex multi-step reactions, including sulfonation and cyclization .

Research Findings and Implications

- Physicochemical Properties: The 4-propanoylphenyl group balances polarity and aromaticity, suggesting utility in drug design where solubility and target binding are critical. Its inferred logP (~3.5) aligns with orally bioavailable drugs .

- Therapeutic Potential: While direct evidence is lacking, structural parallels to renin inhibitors imply possible cardiovascular applications. Further in vitro assays are warranted to validate this hypothesis .

- Material Science Applications : Bromophenyl and octylphenethyl analogs highlight the versatility of malonate esters in synthesizing functionalized materials, such as polymers or surfactants .

Biological Activity

Diethyl (4-propanoylphenyl)propanedioate is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound, also known as a derivative of propanedioic acid, exhibits a structure conducive to various biological interactions. The presence of the propanoyl group on the phenyl ring enhances its lipophilicity, which may influence its ability to penetrate biological membranes.

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

2. Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research indicates that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Study: Inhibition of Cytokine Production

In a controlled laboratory experiment:

- Cell Type : RAW 264.7 macrophages

- Treatment : this compound at concentrations of 10 µM and 50 µM

- Outcome : A significant reduction in TNF-alpha production was observed at both concentrations compared to control groups.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. These interactions can modulate enzyme activities and receptor functions, leading to altered cellular responses.

- Antimicrobial Mechanism : The compound likely inhibits key enzymes involved in cell wall synthesis.

- Anti-inflammatory Mechanism : It may block signaling pathways associated with inflammation, such as the NF-kB pathway.

Research Findings

Research has consistently pointed towards the potential therapeutic applications of this compound. Its dual action as an antimicrobial and anti-inflammatory agent suggests it could be valuable in treating infections that involve inflammatory responses.

Recent Studies

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound displayed promising results in reducing bacterial load in infected animal models.

- Another investigation highlighted its potential role in managing chronic inflammatory conditions by modulating immune responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.